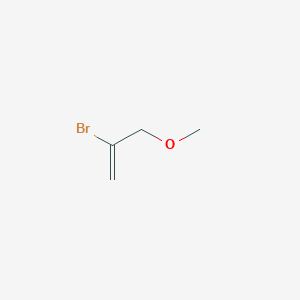

2-Bromo-3-methoxyprop-1-ene

Vue d'ensemble

Description

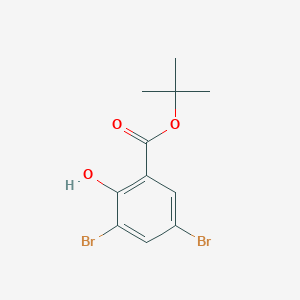

2-Bromo-3-methoxyprop-1-ene is a chemical compound with the CAS Number: 89089-30-5 . It has a molecular weight of 151 and its IUPAC name is this compound . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7BrO/c1-4(5)3-6-2/h1,3H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis of Substituted Resorcinol Monomethyl Ethers

Shao and Clive (2015) explored the alkylation of 2-Bromo-3-methoxycyclohex-2-en-1-ones, resulting in the synthesis of resorcinol monomethyl ethers with defined substitution patterns. This research indicates the compound's utility in producing specific chemical structures through alkylated intermediates (Shao & Clive, 2015).

Creation of Vinylic Organolithium Reagents

Duhamel et al. (1993) studied the formation of a lithio reagent from a bromo precursor of 2-Bromo-3-methoxyprop-1-ene. This reagent reacts with carbonyl compounds, showcasing the compound's potential in creating specific organolithium reagents for chemical syntheses (Duhamel, Duhamel, & Gallic, 1993).

Study on Bond Migration Mechanisms

Kobychev et al. (2000) conducted an ab initio study on 3-methoxyprop-1-ene molecules, focusing on the migration of the double bond with the participation of a hydroxide ion. This research provides insights into the molecular behavior and reaction mechanisms of compounds like this compound (Kobychev et al., 2000).

Formation of Tetra-Arylprop-1-enes

Sakla et al. (1972) studied the addition of diarylmethyl bromides to asymmetric diarylethylenes, leading to the creation of tetra-arylprop-1-enes, and their subsequent conversion to allenes. This suggests the use of this compound in complex organic synthesis processes (Sakla, Tadros, Aziz, & Helmy, 1972).

Reactions with Nucleophilic Reagents

Potkin et al. (2007) investigated the reactions of 2-bromo-1-phenyl-3,4,4-trichlorobut-3-en-1-ones with various nucleophilic reagents, including morpholine and diethylamine. This research highlights the compound's reactivity and potential in creating diverse chemical structures (Potkin, Petkevich, & Kurman, 2007).

Safety and Hazards

The safety information available indicates that 2-Bromo-3-methoxyprop-1-ene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

2-Bromo-3-methoxyprop-1-ene is a chemical compound that is used as an intermediate in organic synthesis It has been suggested that it may have potential applications in medical research, including the inhibition of cancer cell growth and as a potential antimicrobial agent.

Mode of Action

Given its structure, it may undergo various chemical reactions, such as nucleophilic substitution or elimination reactions . These reactions could lead to changes in the molecular structure of the target, thereby altering its function.

Biochemical Pathways

Result of Action

It has been suggested that it may inhibit the growth of cancer cells. This could potentially be achieved by interfering with the biochemical pathways involved in cell proliferation and inducing apoptosis.

Propriétés

IUPAC Name |

2-bromo-3-methoxyprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(5)3-6-2/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAAWMJMBVOMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528826 | |

| Record name | 2-Bromo-3-methoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89089-30-5 | |

| Record name | 2-Bromo-3-methoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)

![[(2,6-Difluorophenyl)methyl]hydrazine](/img/structure/B3058289.png)

![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)